molecular formula C25H24N7Na2O8P B1439968 Fostemsavir disodium CAS No. 864953-31-1

Fostemsavir disodium

Cat. No.: B1439968
CAS No.: 864953-31-1
M. Wt: 627.5 g/mol
InChI Key: QJNUSJLDVYPCNN-UHFFFAOYSA-L
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Description

Fostemsavir disodium is an antiretroviral medication used to treat human immunodeficiency virus type 1 (HIV-1) infection. It is a prodrug of temsavir, which is a novel HIV-1 attachment inhibitor. This compound works by binding to the gp120 subunit of the HIV-1 envelope glycoprotein, thereby preventing the virus from attaching to host cell CD4 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fostemsavir disodium is synthesized through a series of chemical reactions starting from temsavirThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and obtain the final product in its disodium salt form .

Chemical Reactions Analysis

Types of Reactions: Fostemsavir disodium undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis of this compound results in the release of temsavir, the active moiety. Oxidation reactions can occur under specific conditions, leading to the formation of oxidized derivatives .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include phosphonooxymethylating agents, organic solvents, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations .

Major Products Formed: The major product formed from the hydrolysis of this compound is temsavir. Other products may include oxidized derivatives and other by-products depending on the reaction conditions .

Scientific Research Applications

Fostemsavir disodium has several scientific research applications, particularly in the field of HIV research. It is used to study the mechanisms of HIV-1 attachment and entry into host cells. Additionally, this compound is utilized in the development of new antiretroviral therapies for multidrug-resistant HIV-1 infections. Its unique mechanism of action makes it a valuable tool for investigating HIV-1 biology and developing novel therapeutic strategies .

Mechanism of Action

Fostemsavir disodium exerts its effects by binding to the gp120 subunit of the HIV-1 envelope glycoprotein. This binding prevents the interaction between gp120 and the CD4 receptors on host cells, thereby inhibiting the initial attachment of the virus to the host cell. By blocking this critical step in the viral lifecycle, this compound effectively prevents HIV-1 from entering and infecting host cells .

Comparison with Similar Compounds

Uniqueness: Fostemsavir disodium is unique in its mechanism of action as it targets the gp120 subunit of the HIV-1 envelope glycoprotein, a different target compared to other antiretroviral drugs. This unique mechanism makes this compound particularly valuable for treating multidrug-resistant HIV-1 infections and provides an alternative therapeutic option for patients who have failed other treatments .

Properties

IUPAC Name

disodium;[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N7O8P.2Na/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17;;/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNUSJLDVYPCNN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)([O-])[O-])OC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N7Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864953-31-1
Record name Fostemsavir disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864953311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSTEMSAVIR DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJT0M757PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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